2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Scientific Research Applications
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various in vitro studies.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-methyl-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: This compound has a similar structure but lacks the quinoline moiety, which may result in different biological activities.
4-methoxyphenylamino derivatives: These compounds have similar hydrazide groups but different substituents on the aromatic ring, leading to variations in their chemical reactivity and biological properties.
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O/c1-15-14-18(17-11-5-6-12-19(17)22-15)20(24)23-21-13-7-10-16-8-3-2-4-9-16/h2-14H,1H3,(H,23,24)/b10-7+,21-13+ |
InChI Key |
DSUQRHXVZHLWQK-FPQBULDBSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.